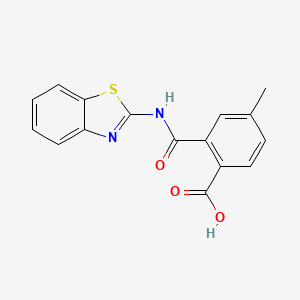

N-Benzothiazol-2-yl-4-methyl-phthalamic acid

描述

属性

IUPAC Name |

2-(1,3-benzothiazol-2-ylcarbamoyl)-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-9-6-7-10(15(20)21)11(8-9)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h2-8H,1H3,(H,20,21)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAPZNDSAFQDPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665459 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

准备方法

The synthesis of N-Benzothiazol-2-yl-4-methyl-phthalamic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial production methods often employ more efficient and scalable processes. For instance, microwave irradiation and one-pot multicomponent reactions have been developed to enhance the yield and reduce the reaction time . These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness.

化学反应分析

N-Benzothiazol-2-yl-4-methyl-phthalamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, where halogenation, nitration, or sulfonation can be achieved using reagents like bromine, nitric acid, or sulfuric acid

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.

科学研究应用

N-Benzothiazol-2-yl-4-methyl-phthalamic acid has a wide range of scientific research applications:

作用机制

The mechanism of action of N-Benzothiazol-2-yl-4-methyl-phthalamic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

相似化合物的比较

Key Observations :

- Biological Activity : Compounds with extended linkers (e.g., butanamide in ) exhibit stronger enzyme inhibition due to flexible binding, whereas rigid phthalamic acid backbones may favor target specificity .

- Crystal Packing : π···π stacking in chlorobenzenesulfonylhydrazides () stabilizes the crystal lattice, suggesting similar interactions could occur in the methyl-phthalamate analog .

生物活性

N-Benzothiazol-2-yl-4-methyl-phthalamic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzothiazole, which is known for its broad pharmacological properties. The compound features a benzothiazole ring fused with a phthalamic acid moiety, contributing to its biological activity.

Biological Activities

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies have shown that compounds with similar structures demonstrated effective MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus and Escherichia coli .

2. Antifungal Activity

The compound also shows antifungal activity, being effective against several fungal pathogens. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key enzymes involved in fungal metabolism .

3. Anticancer Properties

this compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 and MCF-7 (breast cancer), with IC50 values indicating potent activity . The mechanism involves targeting specific signaling pathways that regulate cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit essential enzymes involved in bacterial and fungal growth, thereby exerting its antimicrobial effects.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by damaging DNA and activating caspases, leading to programmed cell death .

- Cell Cycle Arrest : Studies suggest that it can halt the cell cycle in cancer cells, preventing their proliferation .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of N-Benzothiazol-2-yl derivatives:

常见问题

Q. What are the recommended synthetic routes for N-Benzothiazol-2-yl-4-methyl-phthalamic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling benzothiazole derivatives with phthalamic acid precursors. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP to enhance reactivity .

- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, but may require post-reaction purification via column chromatography .

- Temperature control : Reflux conditions (80–120°C) are often employed, but microwave-assisted synthesis can reduce reaction time and improve yields .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Acidic workup (e.g., HCl) helps precipitate the product for isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : - and -NMR are critical for confirming molecular structure. For example, the benzothiazole proton signals appear as distinct singlets at δ 7.5–8.5 ppm, while methyl groups on the phthalamic acid moiety resonate at δ 2.3–2.5 ppm .

- FTIR : Confirm amide bonds (C=O stretch at ~1650–1700 cm) and aromatic C-H stretches (3050–3100 cm) .

- Mass spectrometry (HRMS) : Validate molecular weight with <5 ppm error to distinguish from structural analogs .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, which predict reactivity. For example, the benzothiazole ring’s electron-withdrawing nature lowers the LUMO, enhancing electrophilic substitution potential .

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields to account for the compound’s planar benzothiazole core .

- Solvent effects : Apply the COSMO-RS model to simulate solvation free energy, guiding solvent selection for crystallization .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

Methodological Answer:

- Crystallography : Use SHELXL (via Olex2) for refinement. If twinning or disorder is observed, apply TWIN/BASF commands and validate with R < 0.05 .

- Cross-validation : Compare experimental -NMR shifts with GIAO-calculated values (e.g., using Gaussian). Deviations >2 ppm may indicate polymorphism or solvate formation .

- Thermal analysis : Perform DSC/TGA to detect hidden hydrates or polymorphs that NMR/XRD might miss .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in benzothiazole derivatives?

Methodological Answer:

- Bioisosteric replacement : Substitute the 4-methyl group with halogens or bulkier substituents (e.g., CF) to assess steric/electronic effects on activity .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the phthalamic acid carbonyl) .

- In vitro assays : Pair SAR with enzymatic inhibition studies (IC) and logP measurements to correlate hydrophobicity with membrane permeability .

Safety and Handling in Research Contexts

Q. What are the best practices for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- Spill management : Neutralize acidic residues with sodium bicarbonate, followed by adsorption using silica gel .

- Storage : Keep in amber vials under inert gas (N) at –20°C to prevent hydrolysis of the amide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。